4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile
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Overview
Description
4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile is an organic compound with the molecular formula C13H8N2O2 and a molecular weight of 224.21 g/mol . This compound is characterized by the presence of a formyl group attached to a pyridine ring, which is further connected to a benzenecarbonitrile moiety through an oxygen atom. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile typically involves the following steps:
Formation of 3-formyl-2-pyridine: This can be achieved through the Vilsmeier-Haack reaction, where 2-pyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Nucleophilic Substitution: The 3-formyl-2-pyridine is then reacted with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
The reaction conditions typically involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: 4-[(3-Carboxy-2-pyridinyl)oxy]benzenecarbonitrile.
Reduction: 4-[(3-Hydroxymethyl-2-pyridinyl)oxy]benzenecarbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Formyl-2-pyridinyl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-[(3-Formyl-2-pyridinyl)oxy]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-[(3-Formyl-2-pyridinyl)oxy]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitrile group.
Uniqueness
4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile is unique due to the presence of both a formyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
4-(3-formylpyridin-2-yl)oxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-10-3-5-12(6-4-10)17-13-11(9-16)2-1-7-15-13/h1-7,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFOTXWHBPRDBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C#N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363231 |
Source
|
Record name | 4-[(3-Formylpyridin-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866049-85-6 |
Source
|
Record name | 4-[(3-Formylpyridin-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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